molecular formula C15H24N2 B6602337 N-Benzyl-3-(piperidin-1-yl)propan-1-amine CAS No. 91207-47-5

N-Benzyl-3-(piperidin-1-yl)propan-1-amine

Cat. No. B6602337
CAS RN: 91207-47-5
M. Wt: 232.36 g/mol
InChI Key: KXENVEDQXIFHNM-UHFFFAOYSA-N
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Description

N-Benzyl-3-(piperidin-1-yl)propan-1-amine is a synthetic organic compound with a variety of applications in the chemical and pharmaceutical industries. It is a derivative of the piperidine ring and is a white crystalline solid. It is a versatile building block for the synthesis of a wide range of organic compounds and is used in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-Benzyl-3-(piperidin-1-yl)propan-1-amine involves the reaction of benzyl chloride with 3-(piperidin-1-yl)propan-1-amine in the presence of a base to form the desired product.

Starting Materials
Benzyl chloride, 3-(piperidin-1-yl)propan-1-amine, Base (e.g. sodium hydroxide)

Reaction
Add 3-(piperidin-1-yl)propan-1-amine to a flask containing a stir bar and stir the solution., Slowly add benzyl chloride to the flask while stirring the solution., Add a base (e.g. sodium hydroxide) to the flask to neutralize the HCl that is produced during the reaction., Heat the mixture to reflux for several hours., Allow the mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane)., Dry the organic layer with anhydrous sodium sulfate and filter the solution., Concentrate the solution under reduced pressure to obtain the desired product as a white solid.

Scientific Research Applications

N-Benzyl-3-(piperidin-1-yl)propan-1-amine is used in a variety of scientific research applications. It is used as a building block for the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions.

Mechanism Of Action

N-Benzyl-3-(piperidin-1-yl)propan-1-amine acts as a nucleophile in organic reactions, forming a covalent bond with an electrophile. It is also capable of forming hydrogen bonds with other molecules, which can result in the formation of complexes or the stabilization of reaction intermediates.

Biochemical And Physiological Effects

N-Benzyl-3-(piperidin-1-yl)propan-1-amine has no known adverse biochemical or physiological effects. It is a non-toxic compound and is not known to be a carcinogen or mutagen.

Advantages And Limitations For Lab Experiments

N-Benzyl-3-(piperidin-1-yl)propan-1-amine is a versatile building block for the synthesis of a wide range of organic compounds and is used in a variety of laboratory experiments. It is a non-toxic compound and is relatively stable in the presence of light and oxygen. However, it is sensitive to strong acids and bases, and should be handled with care.

Future Directions

N-Benzyl-3-(piperidin-1-yl)propan-1-amine has potential applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. It could also be used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, further research could be conducted to explore its potential applications in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

N-benzyl-3-piperidin-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-8-15(9-4-1)14-16-10-7-13-17-11-5-2-6-12-17/h1,3-4,8-9,16H,2,5-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXENVEDQXIFHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536741
Record name N-Benzyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-(piperidin-1-yl)propan-1-amine

CAS RN

91207-47-5
Record name N-Benzyl-3-(piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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